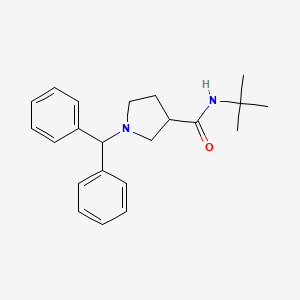

![molecular formula C20H17N3O3S B6476721 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 2640978-67-0](/img/structure/B6476721.png)

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazoles are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent and biological potencies .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of the compound can be confirmed by nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . The reaction proceeds under reflux conditions for a certain period under an argon atmosphere in a specific solvent mixture .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For instance, the compound appears as a light yellow solid with a melting point of 130–133°C . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds could be synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Inhibition of Ribosomal S6 Kinase p70S6Kβ (S6K2)

While the compound did not show substantial activity on MAPKAPK2 and the intended target MPS1, it displayed an IC50 value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2) . This suggests that it could be used in research related to the inhibition of this kinase.

Anti-inflammatory Activity

Thiazole-bearing compounds, which are structurally similar to the compound , have shown anti-inflammatory activity comparable to that of standard ibuprofen drug . This suggests that your compound could potentially be used in research related to inflammation and pain management.

Future Directions

The future directions in the research of pyrazole derivatives involve the design of novel pyrazoles, innovative routes for synthesizing pyrazoles, examination of different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This research will be helpful in the quest for rational designs for developing more promising pyrazoles .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases such asp70S6Kβ , which features an equivalent cysteine . Another potential target could be Nicotinamide phosphoribosyltransferase (NAMPT) , a key enzyme in the NAD+ salvage pathway .

Mode of Action

If the compound targets p70S6Kβ, it might interact with the kinase’s cysteine residues, leading to changes in its activity . If NAMPT is the target, the compound could potentially interfere with the enzyme’s role in the NAD+ salvage pathway .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific target. If the target is p70S6Kβ, the compound could affect pathways related to cell growth and proliferation, as p70S6Kβ is involved in these processes . If the target is NAMPT, the compound could impact the NAD+ salvage pathway, which plays a crucial role in many biological processes including metabolism and aging .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If the compound targets p70S6Kβ, it could potentially inhibit the kinase’s activity, leading to changes in cell growth and proliferation . If the compound targets NAMPT, it could potentially disrupt the NAD+ salvage pathway, affecting a wide range of biological processes .

properties

IUPAC Name |

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-23-12-13(11-22-23)19-7-6-14(27-19)8-9-21-20(25)18-10-16(24)15-4-2-3-5-17(15)26-18/h2-7,10-12H,8-9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFBGGIVQNQVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B6476646.png)

![1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476651.png)

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6476661.png)

![7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6476675.png)

![2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol](/img/structure/B6476681.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B6476687.png)

![1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B6476698.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole](/img/structure/B6476699.png)

![4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6476708.png)

![1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476709.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6476716.png)

![N'-[(4-methoxyphenyl)methyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B6476723.png)

![1-(2,3-dimethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476734.png)